Oxazol-5-ylmethanol

Beschreibung

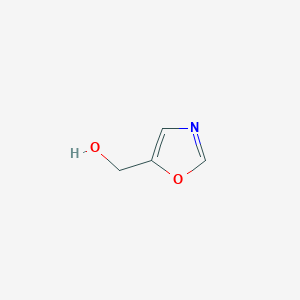

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-oxazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPXMLXYMBLZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595998 | |

| Record name | (1,3-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127232-41-1 | |

| Record name | (1,3-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazol-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of Oxazol 5 Ylmethanol

Reactivity of the Oxazole (B20620) Heterocycle

The oxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom. While aromatic, it is less so than analogous heterocycles like thiazoles and is considered electron-deficient, which significantly influences its reactivity. wikipedia.org Its reactions are characterized by the interplay between the furan-type oxygen atom, which imparts diene character, and the pyridine-type nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.com

Electrophilic Aromatic Substitution Studies on the Oxazole Ring

Electrophilic aromatic substitution on an unsubstituted oxazole ring is generally a difficult process due to the deactivating effect of the heteroatoms. pharmaguideline.com However, the presence and position of substituents dramatically influence the outcome. Theoretical studies and experimental evidence show that the position of electrophilic attack is highly dependent on the existing substitution pattern. For many substituted oxazoles, the C5 position is the most susceptible to electrophilic attack, particularly when electron-donating groups are present on the ring. wikipedia.org

Research on related substituted oxazoles provides insight into the potential electrophilic substitution pathways for oxazol-5-ylmethanol. For instance, electron-donating groups such as methyl and tert-butyl at other positions on the ring have been shown to activate the C5 position towards electrophilic substitution, as seen in bromination studies. vulcanchem.com In the case of 4-oxazolemethanol, an isomer of the title compound, electrophiles preferentially attack the C5 position. For this compound, where the C5 position is already substituted, electrophilic attack would be directed to the C4 or C2 positions. The general reactivity order for the unsubstituted oxazole ring towards electrophiles is C4 > C5 > C2. pharmaguideline.com

Table 1: Examples of Electrophilic Aromatic Substitution on Oxazole Rings

| Reaction | Substrate Example | Reagent(s) | Position of Substitution | Product | Reference(s) |

|---|---|---|---|---|---|

| Nitration | 4-Oxazolemethanol | HNO₃, H₂SO₄ | C5 | 5-Nitro-4-oxazolemethanol | |

| Bromination | 2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazole | Not specified | C5 | 5-Bromo-2-(4-tert-butylphenyl)-4-methyl-1,3-oxazole | vulcanchem.com |

Nucleophilic Attack and Ring-Opening Processes in Oxazolones

Oxazolones, or azlactones, are keto-derivatives of oxazoles and are known for their unique reactivity towards nucleophiles. biointerfaceresearch.com While this compound is not itself an oxazolone (B7731731), the study of oxazolone chemistry is relevant as it highlights the inherent susceptibility of the oxazole nucleus to ring-opening under certain conditions.

In 5(4H)-oxazolones, nucleophilic attack can occur at two primary sites. While some nucleophiles attack the C-2 position, the more common reaction pathway involves the fission of the C5-O1 (carbonyl-oxygen) bond. biointerfaceresearch.com This ring-opening is a key step in the use of oxazolones as intermediates for the synthesis of α-amino acids and their derivatives. biointerfaceresearch.com The oxazole ring itself, not just in oxazolones, can be cleaved by nucleophiles. For example, treatment of certain oxazoles with ammonia (B1221849) can lead to ring transformation into an imidazole. pharmaguideline.com

Table 2: Nucleophilic Reactions on Oxazole and Oxazolone Systems

| System | Nucleophile | Site of Attack | Outcome | Reference(s) |

|---|---|---|---|---|

| 5(4H)-Oxazolone | Various Nucleophiles | C5 (Carbonyl) | Ring-opening, formation of α-amino acid derivatives | biointerfaceresearch.com |

| 5(4H)-Oxazolone | Some Nucleophiles | C2 | Substitution or ring modification | biointerfaceresearch.com |

Diels-Alder Reactions and Dienophilic Character of Oxazole Systems

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, a property conferred by its furan-like oxygen atom. pharmaguideline.com These Diels-Alder reactions are of significant synthetic utility, providing a robust method for the construction of highly substituted pyridine (B92270) and furan (B31954) rings. pharmaguideline.comresearchgate.net

The reaction proceeds via a concerted mechanism, where the oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. This initial cycloadduct is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically involving the expulsion of a small, stable molecule to yield the final aromatic product. wikipedia.orgresearchgate.net The reactivity of the oxazole diene is enhanced by the presence of electron-donating substituents. pharmaguideline.com The reaction can also be facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen, which lowers the activation energy of the reaction. nih.gov

Table 3: Diels-Alder Reactions Involving Oxazole Dienes

| Diene | Dienophile Type | Conditions | Intermediate | Final Product Type | Reference(s) |

|---|---|---|---|---|---|

| Oxazole | Alkene | Heat or Lewis/Brønsted Acid Catalysis | 2-Oxabicyclo[2.2.2]octene derivative | Substituted Pyridine (after dehydration) | wikipedia.orgpharmaguideline.com |

| Oxazole | Alkyne | Heat | 2-Oxabicyclo[2.2.2]octadiene derivative | Substituted Furan | researchgate.net |

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C5 position of this compound is a primary alcohol, making it a versatile handle for a wide range of chemical transformations. These reactions allow for the synthesis of a diverse array of derivatives.

Oxidation and Reduction Reactions

The primary alcohol of the hydroxymethyl group can be selectively oxidized to afford either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. evitachem.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used to stop the oxidation at the aldehyde stage. vulcanchem.com The use of stronger oxidants, like potassium permanganate (B83412) (KMnO₄) or chromic acid, leads to the formation of the corresponding carboxylic acid. vulcanchem.com

Conversely, the synthesis of this compound often involves the reduction of a corresponding carboxylic acid or ester derivative. vulcanchem.com Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing the carbonyl group to the primary alcohol. vulcanchem.com

Table 4: Oxidation and Reduction Reactions of the Hydroxymethyl Group and its Precursors

| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Mild Oxidation | This compound | Pyridinium Chlorochromate (PCC) | Oxazole-5-carbaldehyde | vulcanchem.com |

| Strong Oxidation | This compound | Potassium Permanganate (KMnO₄) | Oxazole-5-carboxylic acid | vulcanchem.com |

Esterification and Etherification Reactions for Derivatization

The hydroxyl moiety of this compound readily participates in esterification and etherification reactions, which are fundamental for creating a variety of derivatives with modified physicochemical properties.

Esterification is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base such as pyridine or triethylamine (B128534) to neutralize the acidic byproduct. vulcanchem.comresearchgate.net This reaction yields the corresponding ester, which can alter properties like lipophilicity and biological activity. vulcanchem.com

Etherification can be performed under various conditions, including the Williamson ether synthesis. This method typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage. vulcanchem.comacs.org

Table 5: Derivatization of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Base (if applicable) | Product Type | Reference(s) |

|---|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine | Acetate ester | vulcanchem.com |

| Esterification | 5-Arylisoxazole-3-carbonyl chlorides | Triethylamine | 5-Arylisoxazole-3-carboxylate ester | researchgate.net |

Coupling Reactions and Carbon-Carbon Bond Formation at the C-5 Position

The C-5 position of the oxazole ring in this compound and its derivatives is a key site for carbon-carbon bond formation, enabling the synthesis of a diverse range of complex molecules. Various modern cross-coupling reactions have been successfully employed to introduce aryl, heteroaryl, and other carbon-based substituents at this position.

One of the prominent methods for achieving C-C bond formation at the C-5 position is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a 5-halo-oxazole derivative with a boronic acid or its ester. For instance, 5-bromo-1,2-oxazole derivatives have been effectively coupled with a variety of aryl and heteroaryl boronic acids. nih.gov The optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields. A common set of conditions involves using a palladium catalyst like Pd(PPh₃)₄, a base such as sodium bicarbonate, and a solvent like dioxane, often with microwave irradiation to facilitate the reaction. nih.gov This methodology has proven robust, tolerating a range of functional groups on the coupling partners. nih.gov

Another significant strategy for C-5 functionalization is through copper-mediated coupling reactions. An efficient two-step synthesis of 2,5-diaryl substituted oxazoles has been reported, which involves an initial van Leusen reaction followed by a copper-mediated coupling with aryl halides. asianpubs.org This approach allows for the introduction of an aryl group at the C-5 position, creating extended π-conjugated systems. asianpubs.org

Furthermore, the hydroxymethyl group at the C-5 position can be modified to facilitate other types of C-C bond-forming reactions. For example, oxidation of the hydroxymethyl group to an aldehyde provides a substrate for Wittig-type reactions or other nucleophilic additions. The conversion of the hydroxymethyl group to a halomethyl group also opens up pathways for substitution reactions with various carbon nucleophiles, such as malonates, to form new carbon-carbon bonds. nih.gov

The table below summarizes representative coupling reactions for C-C bond formation at the C-5 position of the oxazole ring.

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Reagent | Product Type | Ref |

| Suzuki-Miyaura | 5-Bromo-1,2-oxazole derivative | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄, NaHCO₃ | 5-Aryl/Heteroaryl-oxazole | nih.gov |

| Copper-Mediated | 5-Unsubstituted oxazole (from van Leusen) | Aryl halide | Copper salt | 5-Aryl-oxazole | asianpubs.org |

| Malonate Alkylation | 2-(Chloromethyl)oxazole derivative | Diethyl malonate | NaH | Oxazole-5-propanoic acid ester | nih.gov |

| Wittig Reaction | 5-Formyloxazole derivative | Phosphonium ylide | Base | 5-Alkenyl-oxazole | nih.gov |

Reaction Mechanisms of this compound Derivatives

The reactions of this compound and its derivatives are governed by the interplay of the oxazole ring's electronic properties and the reactivity of the C-5 substituent. The mechanisms often involve the formation of key intermediates that dictate the final product distribution.

The elucidation of reaction intermediates is crucial for understanding the transformation pathways of this compound derivatives. In many reactions involving the oxazole ring, the formation of charged or neutral intermediates has been proposed and, in some cases, spectroscopically observed or trapped.

For instance, in the van Leusen oxazole synthesis, which can be a precursor to obtaining 5-substituted oxazoles, an oxazoline (B21484) intermediate is formed. mdpi.com This intermediate is generated from the addition of deprotonated TosMIC (tosylmethyl isocyanide) to an aldehyde, followed by an intramolecular cyclization. mdpi.com Subsequent elimination of tosic acid from this oxazoline intermediate leads to the aromatic oxazole ring.

In the context of ring transformations, the reaction of N-phenacylpyridinium salts with a base can lead to the formation of an enol betaine (B1666868) intermediate. arkat-usa.org This betaine can then undergo ring closure to form a bicyclic pyrido[2,1-b] vulcanchem.comorganic-chemistry.orgoxazol-4-ium intermediate, which can further react with nucleophiles, leading to ring-opening and the formation of substituted monocyclic oxazoles. arkat-usa.org

During oxidative cleavage of 2,4,5-trisubstituted oxazoles, several intermediates have been proposed. One mechanism suggests the formation of a cyclic endoperoxide, while another proposes an oxachromacycle intermediate when using oxochromium(VI) reagents. nih.gov These intermediates ultimately rearrange to yield the final cleavage products.

In photochemical reactions, such as the cycloaddition of o-quinones with oxazoles, diradical intermediates play a key role. nih.gov Depending on the substitution pattern of the oxazole, 1,4-diradicals or 1,7-diradicals can be formed, leading to [2+2] or [4+4] cycloaddition products, respectively. nih.gov The stability and conformation of these diradical intermediates influence the regio- and diastereoselectivity of the reaction. nih.gov

The table below provides a summary of key intermediates in reactions involving oxazole derivatives.

| Reaction Type | Proposed Intermediate | Precursor | Subsequent Transformation | Ref |

| Van Leusen Synthesis | Oxazoline | Aldehyde, TosMIC | Elimination of TosH to form oxazole | mdpi.com |

| Ring Transformation | Enol betaine, Pyrido[2,1-b] vulcanchem.comorganic-chemistry.orgoxazol-4-ium | N-phenacylpyridinium salt, Base | Nucleophilic attack and ring opening | arkat-usa.org |

| Oxidative Cleavage | Cyclic endoperoxide, Oxachromacycle | Trisubstituted oxazole, Oxidant | Rearrangement to cleavage products | nih.gov |

| Photocycloaddition | Diradical (1,4- or 1,7-) | Oxazole, o-Quinone | Ring closure to cycloaddition products | nih.gov |

The kinetics and thermodynamics of reactions involving the oxazole ring provide valuable insights into reaction feasibility, rates, and the influence of substituents.

Studies on the oxidation of oxazole initiated by hydroxyl radicals have been conducted using computational methods like Density Functional Theory (DFT) and kinetic models such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netrsc.org These studies have shown that the addition of the OH radical to the carbon atoms of the oxazole ring is kinetically more favorable than hydrogen abstraction. rsc.org The reaction rates and branching ratios are found to be dependent on temperature and pressure. researchgate.netrsc.org

The photo-oxidation of oxazole and its derivatives with singlet oxygen has also been investigated. cdu.edu.au The primary reaction pathway is a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, forming an unstable endoperoxide intermediate. cdu.edu.auresearchgate.net The activation energy for this process is relatively low, and the reaction rate can be influenced by substituents on the oxazole ring. cdu.edu.au For example, the pseudo-first-order reaction rate for 4-methyl-2,5-diphenyloxazole is slightly higher than that of unsubstituted oxazole, which is attributed to the electronic effects of the substituents. cdu.edu.au

The thermodynamics of oxazole stability have also been considered. The HOMO-LUMO energy gap of oxazole suggests it is more stable (less reactive) than benzene (B151609) and furan. cdu.edu.au This inherent stability influences the conditions required for its transformations.

In the context of polymerization, the cationic ring-opening polymerization of 2-oxazolines has been studied kinetically. nih.govresearchgate.net The rate of polymerization is influenced by the nature of the substituent at the 2-position, with theoretical calculations confirming that the reactivity is dictated by electrostatic effects, specifically the nucleophilicity of the monomer's nitrogen atom. nih.gov

The following table presents a selection of kinetic and thermodynamic data for oxazole transformations.

| Reaction | Method/Parameter | Finding | Ref |

| OH Radical Oxidation | DFT, TST, RRKM | OH addition is kinetically favored over H abstraction. | researchgate.netrsc.org |

| Singlet Oxygen Photo-oxidation | DFT | [4+2]-cycloaddition is the primary pathway. | cdu.edu.au |

| Singlet Oxygen Photo-oxidation | Pseudo-first-order rate constant | 1.14 x 10⁶ M⁻¹s⁻¹ for 4-methyl-2,5-diphenyloxazole. | cdu.edu.au |

| Cationic Ring-Opening Polymerization | Kinetic studies | Polymerization rate constant (kp) depends on the C-2 substituent. | nih.gov |

Derivatization and Structure Activity Relationship Sar Studies of Oxazol 5 Ylmethanol Analogues

Design and Synthesis of Substituted Oxazole-5-ylmethanol Derivatives

The synthesis of oxazol-5-ylmethanol derivatives is a cornerstone of SAR exploration, allowing researchers to probe the effects of various structural modifications. These synthetic efforts are generally categorized by the part of the molecule being altered: the oxazole (B20620) ring itself, the critical hydroxymethyl group, or the peripheral substituents.

Modifying the central oxazole ring is a key strategy to influence the electronic and steric properties of the molecule. This can involve introducing substituents at various positions or fusing the oxazole with other ring systems.

A common approach involves the synthesis of benzoxazoles, where the oxazole ring is fused to a benzene (B151609) ring. For instance, (2-substituted benzoxazol-5-yl) methanols have been synthesized starting from methyl 2-substituted benzoxazole-5-carboxylates, which are then reduced using sodium borohydride (B1222165) (NaBH4) in a methanol (B129727) and THF solvent mixture.

Substitutions at the C2 and C4 positions of the oxazole ring are also synthetically accessible. The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a representative method for forming the oxazole ring, which can then be further modified. vulcanchem.com For example, [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol (B13227960) has been prepared, demonstrating substitution at both the C2 and C4 positions. vulcanchem.com The synthesis of multi-substituted oxazoles from various aldehydes represents an efficient method for generating a library of diverse derivatives. ias.ac.in General synthetic routes for substituted oxazoles often involve intramolecular cyclization of N-propargylic amides. organic-chemistry.org

Table 1: Examples of Synthetic Modifications on the Oxazole Ring

| Starting Material/Method | Modification | Resulting Compound Type | Reference(s) |

|---|---|---|---|

| Methyl 2-substituted benzoxazole-5-carboxylate | Reduction with NaBH4 | (2-Substituted benzoxazol-5-yl)methanol | |

| 4-tert-butylbenzaldehyde and TosMIC | Van Leusen Oxazole Synthesis, followed by methylation and reduction | [2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl]methanol | vulcanchem.com |

The hydroxymethyl group at the C5 position is a key functional handle, providing a reactive site for a variety of chemical transformations. vulcanchem.com This functionalization is critical for creating prodrugs or for modulating the molecule's interaction with biological targets. vulcanchem.com

Common derivatizations include:

Oxidation : The primary alcohol of the hydroxymethyl group can be oxidized. For example, partial oxidation of (2-substituted benzoxazol-5-yl) methanol using pyridinium (B92312) chlorochromate (PCC) yields the corresponding 2-substituted benzoxazole-5-carbaldehyde.

Esterification : The hydroxyl group can be readily converted into an ester. vulcanchem.com This is a common strategy in prodrug development to improve properties like bioavailability. vulcanchem.com Acylation with various carbonyl chlorides is a standard method to produce these ester derivatives. researchgate.net

Substitution : The hydroxyl group can also be substituted with other functional groups to explore a wider chemical space.

These transformations highlight the versatility of the hydroxymethyl group in generating a broad range of analogues for SAR studies.

The introduction of substituents on peripheral parts of the molecule, such as on a phenyl ring attached to the oxazole core, significantly impacts the compound's chemical properties. These effects are primarily electronic and steric in nature.

Electronic Effects : Electron-withdrawing groups, like a chlorophenyl group, can alter the electron distribution across the molecule, influencing its reactivity. vulcanchem.com Conversely, electron-donating groups, such as a methyl group on the oxazole ring, can modulate the ring's electronics. vulcanchem.com The presence of electron-donating groups can activate the oxazole ring towards electrophilic attack. semanticscholar.org

Understanding these substituent effects is crucial for fine-tuning the physicochemical properties of this compound derivatives.

Functionalization of the Hydroxymethyl Group

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses

QSAR and QSPR are computational methodologies that seek to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that govern their behavior. nih.govresearchgate.net

Predictive QSAR models are frequently developed for oxazole derivatives to guide the synthesis of new compounds with potentially enhanced biological activities. researchgate.net These models can significantly reduce the time and cost associated with drug discovery. researchgate.net

For example, the Online Chemical Modeling Environment (OCHEM) has been used to create QSAR models for predicting the antiviral activity of 1,3-oxazole derivatives against targets like the Hepatitis C Virus (HCV) and Human Cytomegalovirus (HCMV). zu.edu.uanih.gov In one study, a QSAR model for anti-HCMV activity was built and used to screen a virtual library, leading to the identification, synthesis, and testing of promising new compounds. nih.gov Other QSAR models have been developed to predict the potential of oxazole derivatives as tubulin inhibitors for anticancer applications and as agents against the Varicella-Zoster Virus (VZV). researchgate.net These models are often validated using both internal and external test sets to ensure their predictive accuracy. nih.govnih.gov

Table 2: Examples of Predictive QSAR Models for Oxazole Derivatives

| Biological Activity | Modeling Approach | Key Findings/Application | Reference(s) |

|---|---|---|---|

| Anti-HCMV | OCHEM web platform | Models predicted activity of new compounds, two of which showed in vitro activity. | nih.gov |

| Anti-HCV | OCHEM, Transformer-CNNi method | A predictive QSAR model was created for a dataset of 671 compounds. | zu.edu.ua |

| Tubulin Inhibition | Associative Neural Networks (ANN) | Models showed excellent statistics and were validated by synthesizing and testing 11 derivatives. | researchgate.net |

| Analgesic/Anti-inflammatory | Multiple Linear Regression | Models showed that hydrophobicity and molecular shape were prominent for activity. | nih.gov |

QSPR analyses and theoretical studies correlate structural features of oxazole derivatives with their chemical reactivity. The oxazole ring is an sp2 hybridized planar system. tandfonline.comijpsonline.com Its reactivity is dictated by the electron distribution within the ring.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate properties like net charges, bond lengths, and heats of formation, which help in understanding the reactivity of oxazole derivatives. researchgate.net The acidity of the ring protons generally follows the order C2 > C5 > C4. semanticscholar.org The pattern of substitution reactions is also a key aspect of reactivity:

Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present on the ring. semanticscholar.org

Nucleophilic substitution is rare but is most likely to occur at the C2 position, particularly with a halogen leaving group. semanticscholar.org

These reactivity profiles are essential for planning synthetic routes and for understanding potential metabolic pathways of these compounds.

Predictive Modeling for Biological Activities

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure of a molecule, encompassing both its dynamic conformation and its fixed stereochemistry, is a critical determinant of its biological activity. For analogues of this compound, understanding these spatial properties is paramount for the rational design of potent and selective therapeutic agents. The orientation of substituents around the core scaffold dictates how the molecule interacts with its biological target, influencing binding affinity and efficacy.

Conformational Analysis

The conformation of this compound analogues—the spatial arrangement of atoms resulting from rotation around single bonds—is typically investigated using a combination of spectroscopic and computational methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecule's average conformation in solution, while X-ray crystallography reveals its precise solid-state structure. rsc.orgipb.pt

In solution, NMR studies can reveal the presence of multiple equilibrating conformers. For instance, in certain N-substituted heterocyclic compounds, the rotation of substituents can lead to the observation of two distinct sets of signals in NMR spectra, representing a dynamic equilibrium between different rotational conformations (rotamers). beilstein-journals.orgbeilstein-journals.org The relative populations of these conformers can be influenced by solvent and temperature. For oxazole derivatives, the orientation of the hydroxymethyl group relative to the plane of the heterocyclic ring and its other substituents is of particular interest. Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by calculating the potential energy of different conformations, helping to identify the most stable arrangements.

X-ray diffraction analysis of single crystals provides an unambiguous determination of the molecule's conformation in the solid state. conicet.gov.ar This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred geometry. rsc.org Studies on related benzoxazole (B165842) derivatives have shown that amino groups attached to the ring tend to be coplanar with the ring system in the ground state. rsc.org This planarity can be crucial for optimal interaction with flat receptor surfaces or enzyme active sites.

Stereochemical Impact on Activity

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. ontosight.ai In a chiral biological environment, such as the human body, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles, as they interact differently with chiral targets like enzymes and receptors. acs.org Consequently, the stereochemistry of this compound analogues that contain one or more chiral centers is a key factor in their structure-activity relationship (SAR).

The synthesis of enantiomerically pure compounds is often necessary to evaluate the activity of individual stereoisomers. acs.org Research into chiral oxazoline-based fungicides has demonstrated that the absolute configuration significantly influences antifungal efficacy, with one enantiomer often being markedly more potent than the other. acs.org For example, compound (R)-5c showed significantly higher activity against Valsa mali and Phytophthora capsica compared to its (S)-enantiomer. acs.org

A compelling example of stereochemistry's impact is found in the development of α-ketooxazole inhibitors for fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation. scielo.bracs.orgnih.gov In a series of potent inhibitors, the introduction of a chiral center adjacent to the keto group led to a significant divergence in activity between the enantiomers. Subsequent separation and testing revealed that one enantiomer was approximately 200-fold more active than the other. The absolute stereochemistry of the more potent inhibitor was unequivocally determined to be the (S)-enantiomer through single-crystal X-ray diffraction analysis. researchgate.net This dramatic difference underscores that only one enantiomer possesses the correct three-dimensional arrangement to fit optimally into the enzyme's active site.

This principle is further highlighted in a study on chiral 1,3,4-oxadiazol-2-ones, which are structurally related to oxazoles, as FAAH inhibitors. The S-enantiomer of a lead compound was found to inhibit human FAAH in the low nanomolar range (IC₅₀ = 11 nM), while its corresponding R-enantiomer was over 20 times less potent (IC₅₀ = 240 nM). nih.gov This demonstrates the critical importance of chirality for achieving high potency and selectivity.

The following table summarizes the differential activity observed between enantiomers in a representative chiral oxazole analogue developed as a FAAH inhibitor.

| Compound | Stereoisomer | FAAH Inhibitory Activity (Ki) | Relative Potency |

|---|---|---|---|

| α-Ketooxazole Derivative | (S)-Enantiomer | ~2.5 nM | ~200x more potent |

| (R)-Enantiomer | ~500 nM | Baseline |

Data is representative based on findings where one enantiomer was found to be approximately 200-fold more active than the other. scielo.br

Mechanistic Investigations of Oxazole Based Biological Activities and Interactions

Studies on Enzyme Inhibition Mechanisms by Oxazol-5-ylmethanol Derivatives

Derivatives containing the oxazole (B20620) scaffold have been identified as inhibitors of several key enzymes. nih.gov The mechanism often involves the interaction of the oxazole derivative with the enzyme's active site, leading to competitive, non-competitive, or mixed-type inhibition. scispace.com The nature and position of substituents on the oxazole ring are critical in determining the potency and selectivity of inhibition. scispace.comderpharmachemica.com

By inhibiting essential enzymes, oxazole derivatives can disrupt critical cellular metabolic pathways. evitachem.com For instance, the inhibition of enzymes within the Krebs cycle or those involved in nucleotide biosynthesis can have significant downstream effects on cell growth and survival. nih.govbiorxiv.org The loss or inhibition of succinate (B1194679) dehydrogenase (SDH), for example, leads to the accumulation of succinate, which can, in turn, modulate various cellular processes, including de novo purine (B94841) synthesis. biorxiv.org This interference with metabolic pathways is a key mechanism behind the observed biological effects of these compounds. jchr.org

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. mdpi.com Its overactivity can lead to hyperpigmentation disorders. thieme-connect.de Several oxazole derivatives have been investigated as tyrosinase inhibitors. derpharmachemica.commdpi.com The mechanism of inhibition often involves the chelation of copper ions in the enzyme's active site. ukm.edu.my For example, studies on 2-phenylbenzo[d]oxazole derivatives, which are structurally related to this compound, have shown that compounds featuring a resorcinol (B1680541) structure exhibit potent mushroom tyrosinase inhibition. mdpi.com The inhibitory potency of these compounds can surpass that of the standard inhibitor, kojic acid. mdpi.comthieme-connect.de

Succinate Dehydrogenase (SDH): SDH, or Complex II, is a vital enzyme that links the citric acid cycle to the mitochondrial electron transport chain. biorxiv.orgcabidigitallibrary.org It catalyzes the oxidation of succinate to fumarate. cabidigitallibrary.org Inhibition of SDH disrupts fungal respiration, making it a key target for fungicides. cabidigitallibrary.org A number of oxazole-containing carboxamides have been designed and synthesized as potent SDH inhibitors. nih.govacs.org Molecular docking studies suggest that these inhibitors bind to the ubiquinone binding site of the SDH enzyme, interacting with key amino acid residues. nih.gov The antifungal mechanism of these derivatives has been confirmed through SDH enzymatic inhibition assays and by observing their impact on the respiration rate of fungal mycelia. nih.gov

Below is a data table showing the inhibitory activity of selected oxazole derivatives against various enzymes.

| Compound Series | Target Enzyme | Key Findings | IC₅₀ Values | Reference |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Tubulin | Moderate correlation with microtubule targeting agents like vinblastine (B1199706) and paclitaxel (B517696). | Not specified, but showed cytostatic activity. | nih.gov |

| 2-Phenylbenzo[d]oxazole Derivatives | Mushroom Tyrosinase | Compound with a 2,4-dihydroxyphenyl ring showed the most potent inhibition. | 0.51 µM | mdpi.com |

| Pyrazol-5-yl-benzamide Derivatives with Oxazole | Succinate Dehydrogenase (from S. sclerotiorum) | More potent inhibition than the commercial fungicide boscalid. | 0.26 µM | nih.gov |

| Oxazole-based Oxadiazole Scaffolds | Tyrosine Kinase | Derivative with a trifluoromethyl group showed notable inhibition. | Not specified, but identified as a competitive inhibitor. | mdpi.com |

Interference with Cellular Metabolic Pathways

Interaction with Biomolecules and Cellular Processes

The biological activity of oxazole derivatives is not limited to enzyme inhibition. They also interact with other crucial biomolecules and interfere with fundamental cellular processes. tandfonline.com

The oxazole ring can be an electrophilic center, making it susceptible to attack by nucleophiles. semanticscholar.orgtandfonline.com Functional groups attached to the oxazole ring, such as a hydroxymethyl group, can also participate in reactions. evitachem.com This reactivity can lead to the formation of covalent bonds with nucleophilic residues in biomolecules like proteins, potentially causing irreversible modifications and altering their function. evitachem.com The specific site and nature of these covalent interactions are key determinants of the compound's biological effects.

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. mdpi.com Several oxazole-containing compounds have been identified as potent microtubule-disrupting agents. nih.govacs.org These agents can inhibit tubulin polymerization, leading to a cascade of events including cell cycle arrest in the G2/M phase and the induction of apoptosis. mdpi.comacs.org For example, N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been shown to correlate with compounds that target microtubules, such as vinblastine and paclitaxel, suggesting that microtubule disruption is a likely mechanism of their anticancer activity. researchgate.netnih.gov Similarly, oxazole-bridged combretastatin (B1194345) A-4 derivatives have been shown to inhibit microtubule assembly, with their antiproliferative effect being most pronounced in derivatives with short spacers between the oxazole core and other functional groups. mdpi.com

Nucleophilic Interactions Leading to Covalent Modifications

Mechanistic Insights into Antioxidant Properties of Oxazole Compounds

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. frontiersin.org Antioxidants mitigate this stress by neutralizing free radicals. frontiersin.org Oxazole derivatives have been noted for their antioxidant capabilities. researchgate.netresearchgate.net The mechanism is thought to involve the ability of the oxazole ring and its substituents to scavenge free radicals. frontiersin.orgmdpi.com

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant mechanisms. frontiersin.org Key parameters like bond dissociation enthalpy (BDE) are calculated to predict the molecule's ability to donate a hydrogen atom, a primary mechanism for radical scavenging known as Hydrogen Atom Transfer (HAT). frontiersin.org The presence of electron-donating groups on the oxazole scaffold generally enhances antioxidant activity. frontiersin.org Molecular electrostatic potential (MEP) maps help to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack, providing further insight into its reactivity with free radicals. irjweb.com Experimental assays confirm that some oxazole derivatives can effectively scavenge radicals and inhibit lipid peroxidation. researchgate.netmdpi.com

Computational Chemistry Applications in Oxazol 5 Ylmethanol Research

Quantum Chemical Calculations.semanticscholar.orgresearchgate.net

Quantum chemical calculations are instrumental in understanding the intrinsic properties of oxazol-5-ylmethanol at the molecular level. These methods can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure.semanticscholar.orgbenchchem.com

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide valuable information. semanticscholar.org For instance, in a study of (2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl)methanol, DFT calculations predicted a HOMO-LUMO gap of 4.1 eV, suggesting moderate electronic stability. vulcanchem.com The calculations also revealed negative charge localization on the oxygen and nitrogen atoms of the oxazole ring, indicating these as likely sites for interactions with cationic residues in proteins. vulcanchem.com

Another study on oxazol-5-one derivatives utilized DFT at the B3LYP/6-311G(d,p) level to optimize molecular geometries and calculate vibrational modes and chemical shifts, which were then compared with experimental data. researchgate.netnih.gov Such studies help in understanding the effects of different substituents on the electronic properties of the oxazole core. researchgate.net The choice of DFT method and basis set, such as B3LYP/6-311+G(d,p), is crucial for accurately predicting electronic properties like electrostatic potential maps and frontier molecular orbital energies.

Correlation of Computed Descriptors with Experimental Data.semanticscholar.orgbenchchem.com

A key application of quantum chemical calculations is to establish a correlation between computed molecular descriptors and experimentally observed properties. For example, in the field of corrosion inhibition, DFT has been used to study the relationship between the molecular structure of oxazole derivatives and their inhibition efficiency. semanticscholar.org The results of these studies have shown a general correlation between computed descriptors and experimental data, aiding in the design of more effective corrosion inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models often utilize quantum chemical descriptors. researchgate.net These models aim to predict the biological activity or physical properties of compounds based on their molecular structure. For instance, electronic and quantum chemical descriptors calculated using DFT can be used to build models that predict properties like retention indices in chromatography or even the odor thresholds of compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions.semanticscholar.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as an this compound derivative, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities.semanticscholar.org

Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a target protein. For example, docking studies of (2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl)methanol suggested an affinity for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) with a calculated binding energy of -9.2 kcal/mol. vulcanchem.com Similarly, for [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol, molecular docking suggested a binding affinity of -7.3 kcal/mol to Penicillin-binding protein 2a (PBP2a) in Staphylococcus aureus. vulcanchem.com

In a study of oxazole and thiazole (B1198619) derivatives as potential antivirals against human cytomegalovirus (HCMV), molecular docking was used to identify DNA polymerase as a promising biotarget. nih.gov The most active compounds showed calculated binding energies of -8.6 and -7.8 kcal/mol, with the complex being stabilized by hydrogen bonds and hydrophobic interactions. nih.gov These predictions of binding modes and affinities are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

Virtual Screening for Potential Biological Activities

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method can be used to explore the potential biological activities of this compound derivatives against a wide range of targets.

By docking a library of oxazole-containing compounds against various protein structures, researchers can prioritize which compounds to synthesize and test experimentally. For example, an in-silico screening approach was used to identify amino-oxazole compounds as potential cyclin-dependent kinase (CDK) inhibitors. google.com Similarly, a structure-based virtual screening of natural products, coronavirus main protease inhibitors, and FDA-approved drugs was conducted to find potential inhibitors for the SARS-CoV-2 main protease. acs.org This highlights the power of virtual screening in rapidly identifying potential lead compounds for further development.

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of this compound research, MD simulations can provide insights into the conformational flexibility of these molecules and the dynamic behavior of the ligand-target complexes.

While specific MD simulation studies solely focused on this compound are not prevalent in the provided search results, the methodology is widely applied to similar heterocyclic compounds. For instance, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking. A 100 ns MD simulation can be performed to evaluate the stability of the interactions observed in the docked pose. Furthermore, reactive molecular dynamics (rMD) simulations can be employed to investigate complex reaction mechanisms, such as those occurring in combustion or polymerization, which could be relevant for understanding the stability and reactivity of oxazole derivatives under various conditions. rwth-aachen.de Computational modeling of analogous oxazoline (B21484) structures suggests that substituents can enforce specific conformations, which may be stabilized by intramolecular hydrogen bonding. vulcanchem.com

Interactive Data Tables

Table 1: Predicted Biological Activities and Docking Scores of Oxazole Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Potential Biological Activity |

| (2-(4-tert-Butylphenyl)-4-methyl-1,3-oxazol-5-yl)methanol vulcanchem.com | Epidermal Growth Factor Receptor (EGFR) | -9.2 | Anticancer |

| [(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol vulcanchem.com | Penicillin-binding protein 2a (PBP2a) | -7.3 | Antibacterial |

| Oxazole Derivative 1 nih.gov | Human Cytomegalovirus (HCMV) DNA Polymerase | -8.6 | Antiviral |

| Oxazole Derivative 5 nih.gov | Human Cytomegalovirus (HCMV) DNA Polymerase | -7.8 | Antiviral |

| (3-(Benzyloxy)isoxazol-5-yl)methanol | RUNX3 protein | -16.65 kJ/mol | Not Specified |

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation of Oxazol 5 Ylmethanol

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in the characterization of oxazol-5-ylmethanol, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are observed that confirm its structure. In a typical ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the proton on the oxazole (B20620) ring at position 2 (H2) appears as a singlet around δ 8.28 ppm. epo.org The proton at position 4 (H4) also presents as a singlet at approximately δ 7.04 ppm. epo.org The hydroxyl proton of the methanol (B129727) group shows a triplet at about δ 5.36 ppm, and the methylene (B1212753) protons (CH₂) adjacent to the hydroxyl group appear as a doublet at δ 4.47 ppm. epo.org In another example using deuterated chloroform (B151607) (CDCl₃), the singlets for the oxazole protons are observed at δ 7.89 ppm and δ 7.10 ppm, with the methylene protons at δ 4.62 ppm. epo.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For this compound and its derivatives, distinct signals for each carbon atom are expected. In related oxazole structures, the carbon atoms of the oxazole ring typically resonate in the aromatic region of the spectrum, while the methylene carbon of the methanol group appears at a higher field. For instance, in ethyl 5-(2-chlorophenyl)oxazole-4-carboxylate, the oxazole ring carbons appear at various shifts, and the methylene carbon of the ethyl group is observed around 61 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ ppm) in DMSO-d6 epo.org | Chemical Shift (δ ppm) in CDCl₃ epo.org | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|

| H2 (oxazole) | 8.28 | 7.89 | Singlet | - |

| H4 (oxazole) | 7.04 | 7.10 | Singlet | - |

| OH | 5.36 | - | Triplet | 6.0 |

| CH₂ | 4.47 | 4.62 | Doublet | 6.0 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of oxazole derivatives, characteristic absorption bands are observed. researchgate.net For instance, the C=N stretching vibration within the oxazole ring typically appears around 1655-1685 cm⁻¹. researchgate.net The C-O stretching of the ring is also a key feature. For derivatives containing a hydroxyl group, a broad absorption band corresponding to the O-H stretch is expected in the region of 3200-3600 cm⁻¹. The presence of aromatic C-H bonds is indicated by stretching vibrations above 3000 cm⁻¹. sapub.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. In the analysis of oxazole derivatives, the molecular ion peak (M+) or a protonated molecule ([M+H]+) is typically observed, confirming the molecular weight. For example, in the analysis of related oxazole compounds, the mass-to-charge ratio (m/z) corresponding to the protonated molecule has been reported. ijmpronline.com This technique is also crucial for confirming the successful synthesis of derivatives of this compound.

UV-Visible and Fluorescence Spectroscopy for Spectral Property Analysis

UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of compounds. Oxazole-containing molecules often exhibit absorption in the UV region. Studies on oxazol-5-one derivatives have shown that their absorption and emission properties can be influenced by solvent polarity. researchgate.net For instance, differences in the maximum absorption and emission wavelengths have been observed in various solvents. nih.gov While specific data for the parent this compound is not detailed in the provided context, the analysis of its derivatives highlights the utility of these techniques in characterizing their electronic structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of product purity. For the synthesis of this compound, TLC was used to monitor the reaction, with a reported Rf value of 0.3 in a 5% methanol/dichloromethane solvent system. epo.org

Column Chromatography: Following synthesis, column chromatography is a standard method for purifying the crude product. This compound has been purified using silica (B1680970) gel column chromatography with a mobile phase of 5% methanol in dichloromethane. epo.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high-resolution separation and is used for purity determination and quantitative analysis. While specific HPLC methods for this compound are not detailed in the provided results, it is a standard technique for the analysis of related pharmaceutical compounds and would be applicable for its characterization.

Table 2: Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Rf Value | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel | 5% MeOH/CH₂Cl₂ | 0.3 | epo.org |

| Column Chromatography | Silica Gel | 5% MeOH/CH₂Cl₂ | - | epo.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the parent this compound is not described in the provided search results, the technique has been applied to derivatives. For example, the absolute configuration of a complex spirohydantoin derivative containing an oxazole moiety was confirmed by X-ray crystal structure analysis. google.com Furthermore, the crystal structures of HIV-1 gp120 in complex with inhibitors containing an oxazole ring have been determined, providing critical insights for structure-based drug design. nih.gov The unexpected formation of a 2-methoxyoxazol-5-one derivative during a synthesis was also characterized by single-crystal X-ray diffraction analysis. rsc.org These examples underscore the power of X-ray crystallography in the unambiguous structural elucidation of oxazole-containing compounds.

Applications of Oxazol 5 Ylmethanol and Its Derivatives in Advanced Chemical Research

Organic Synthesis Building Blocksevitachem.comgoogle.comsigmaaldrich.com

The utility of oxazol-5-ylmethanol as a fundamental building block is a cornerstone of its application in organic synthesis. cymitquimica.com The oxazole (B20620) moiety is a key structural feature in numerous natural products and pharmacologically active molecules, making compounds like this compound attractive starting materials for synthetic chemists. evitachem.comkoreascience.kr The hydroxymethyl group at the 5-position provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger, more complex structures. evitachem.com

The oxazole ring, particularly in the form of oxazol-5-(4H)-ones (azlactones), serves as a versatile template for the synthesis of other important heterocyclic scaffolds. nih.govrsc.org These intermediates can undergo various chemical transformations to yield different ring systems, a strategy employed in diversity-oriented synthesis to create libraries of structurally diverse compounds. rsc.org

Research has demonstrated that oxazolones are effective starting materials for the stereoselective synthesis of heterocycles such as pyrroles and imidazoles. nih.govrsc.org The reaction pathways often involve ring-opening of the oxazolone (B7731731) by a nucleophile, followed by an intramolecular cyclization and rearrangement sequence to form the new heterocyclic core. For instance, certain reaction conditions can facilitate the conversion of oxazolone intermediates into substituted pyrroles. nih.gov Similarly, the synthesis of imidazoles and imidazolines can be achieved from these oxazole-based precursors. nih.govrsc.org The development of methods for the regiocontrolled synthesis of substituted imidazoles is of significant strategic importance due to their wide range of applications. rsc.org While direct conversion of this compound is one of many pathways, the underlying chemistry of the oxazole ring system showcases its potential as a synthon for these more complex heterocyclic structures. nih.govrsc.org

A study on the synthesis of (2-substituted benzoxazol-5-yl) methanol (B129727) derivatives highlights the practical steps in manipulating these building blocks. The process starts with the reduction of a carboxylate to yield the methanol derivative, which can then be oxidized to an aldehyde, setting the stage for further elaboration into more complex structures.

| Compound | Starting Material | Product | Yield (%) | Melting Point (°C) |

| 2a | Methyl 2-(phenyl) benzoxazole-5-carboxylate | (2-Phenyl benzoxazol-5-yl) methanol | 61% | 115-118 |

| 2b | Methyl 2-(4-chlorophenyl) benzoxazole-5-carboxylate | (2-(4-Chlorophenyl) benzoxazol-5-yl) methanol | 74% | 123-126 |

| 2c | Methyl 2-ethyl benzoxazole-5-carboxylate | (2-Ethyl benzoxazol-5-yl) methanol | 55% | 130-133 |

This table illustrates the yields and melting points for the synthesis of various substituted benzoxazol-5-yl-methanol compounds, demonstrating a common synthetic manipulation of this class of molecules.

The chemistry of oxazoles and their derivatives, such as oxazolines and oxazolones, is pivotal in the stereoselective synthesis of non-proteinogenic α-amino acids. nih.govresearchgate.net These unusual amino acids are components of many biologically active natural products and are valuable building blocks in medicinal chemistry. Oxazolones, in particular, serve as key intermediates in this context, providing a template for introducing chirality and diverse side chains. nih.govrsc.org

The Erlenmeyer-Plochl reaction, which produces oxazol-5(4H)-ones, is a classic method that opens the door to a wide array of amino acid derivatives. nih.gov Furthermore, oxazolines have been identified as valuable intermediates in the synthesis of unique amino acids. researchgate.net The synthesis of ultrashort antimicrobial peptides has also incorporated non-coded amino acids, a field where versatile building blocks are essential. nih.gov While not always directly starting from this compound, the underlying oxazole chemistry is a shared principle. The presence of an oxazole-containing compound in a patented peptide synthesis method underscores the relevance of this heterocycle in the field. google.com

Precursors for Complex Heterocyclic Scaffolds (e.g., Pyrroles, Imidazoles)

Research in Materials Science and Functional Polymersevitachem.compitt.edu

The application of oxazole derivatives extends beyond biological and synthetic chemistry into the realm of materials science. cymitquimica.comevitachem.comlookchem.com The rigid, aromatic nature of the oxazole ring, combined with the potential for functionalization, allows for its incorporation into polymers and other materials to impart specific properties. google.com

Oxazole-containing compounds are explored for the development of new materials where their chemical structure can contribute to desired characteristics. evitachem.comlookchem.com A notable area of research is the use of oxazole derivatives as corrosion inhibitors for metals, particularly steel in acidic environments. koreascience.krresearchgate.net These molecules can form a protective film on the metal surface, preventing degradation. koreascience.krresearchgate.net The effectiveness of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and the π-electron system of the oxazole ring, which facilitate adsorption onto the metal surface. koreascience.kr This application is a clear example of how the fundamental structure of an oxazole compound can be leveraged to create a functional material with a specific, tailored property. researchgate.net

While direct applications of this compound in functional dyes are not extensively documented, related heterocyclic systems derived from oxazole precursors have shown significant promise in this area. rsc.org Imidazoles, which can be synthesized from oxazole-based starting materials, are a key structural motif in functional molecules used in a diverse range of applications, including emerging research into dyes for solar cells and other optical materials. rsc.org The development of high-quality materials for photonics and electronics often relies on versatile heterocyclic building blocks. chemscene.com The potential to convert the oxazole scaffold into other heterocycles suggests an indirect but important link to the field of functional optical materials. nih.govrsc.org

Development of Novel Materials with Tailored Properties

Advanced Drug Discovery Researchcymitquimica.combenchchem.comrsc.orgpitt.educymitquimica.comsigmaaldrich.com

The oxazole scaffold is of significant interest in medicinal chemistry and advanced drug discovery research. evitachem.comnih.gov The five-membered heterocyclic ring is a common feature in a multitude of biologically active compounds and is considered a valuable scaffold for the development of new therapeutic agents. evitachem.comnih.gov The assembly of structurally diverse molecules through techniques like diversity-oriented synthesis often utilizes templates such as oxazolones to rapidly generate novel compounds for biological screening. rsc.org

Derivatives of oxazole have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. evitachem.comnih.gov For example, a series of newly synthesized oxazolones and their benzamide (B126) derivatives were evaluated for anti-inflammatory and antioxidant activities, with some compounds showing potent inhibition of enzymes like lipoxygenase. nih.gov

In more targeted research, oxazole derivatives are synthesized as part of programs to develop highly specific tool compounds for studying biological targets. An example is the development of potent and selective antagonists for the M5 muscarinic acetylcholine (B1216132) receptor, where compounds incorporating a triazolopyridine core were synthesized and evaluated. acs.org This research showcases the use of complex heterocyclic systems, for which building blocks like this compound could be relevant, in creating high-quality chemical probes to investigate physiological functions and disease. acs.org

| Compound | hM5 IC50 (nM) | Brain Exposure (Kp) | Oral Bioavailability (%F) |

| 35 | 31 | Not Reported | Not Reported |

| 36 | 8.2 | Not Reported | Not Reported |

| VU6036864 (45) | 20 | 0.68 | >100% |

This table presents key data for novel M5 receptor antagonists developed during advanced drug discovery research, highlighting the potency and pharmacokinetic properties achieved with complex heterocyclic scaffolds.

Anti-infective Agents Research (Antibacterial, Antifungal, Antiviral, Antitubercular)

The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a crucial component in the synthesis of various biologically active compounds. derpharmachemica.com Derivatives of this compound have been a significant focus in the search for new anti-infective agents, demonstrating a broad spectrum of activity against bacteria, fungi, viruses, and mycobacteria.

Antibacterial and Antifungal Activity:

Research has shown that oxazole derivatives possess notable antibacterial and antifungal properties. derpharmachemica.comnih.gov For instance, certain propanoic acid derivatives containing the oxazole moiety have exhibited potent antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Methicillin-resistant Staphylococcus aureus (MRSA), although their antifungal activity was found to be poor. nih.gov Specifically, (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives have shown significant antibacterial activity against MRSA. auctoresonline.org The presence of lipophilic groups, such as 4-phenyl methyl, 3-phenyl methyl, and 5-naphthalene, was found to enhance the antimicrobial activity of these compounds against MRSA. auctoresonline.org

Furthermore, pyrazole (B372694) linked to an oxazole-5-one moiety has demonstrated antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans. nih.gov Benzoxazole-5-carboxylate derivatives have also been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like C. albicans and A. niger. nih.gov Some of these derivatives showed higher potency than the standard drugs. nih.gov In general, the substitution at the C-2 and C-4 positions of the oxazole ring is considered vital for its antimicrobial activity. derpharmachemica.com

Interactive Data Table: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound Type | Target Organism(s) | Key Findings | Reference(s) |

| Propanoic acid derivatives | E. coli, S. aureus, MRSA | Potent antibacterial activity, poor antifungal activity. | nih.gov |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives | MRSA | Significant antibacterial activity, enhanced by lipophilic groups. | auctoresonline.org |

| Pyrazole-oxazole-5-one hybrids | S. aureus, E. coli, P. aeruginosa, C. albicans | Demonstrated antimicrobial potential. | nih.gov |

| Benzoxazole-5-carboxylate derivatives | Gram-positive & Gram-negative bacteria, C. albicans, A. niger | Some derivatives showed higher potency than standard drugs. | nih.gov |

| 1,3-oxazolo[4,5-c]quinoline derivatives | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Excellent activity with MIC values of 1 µg/mL and 10 µg/mL against certain strains. | researchgate.net |

Antiviral Activity:

The antiviral potential of oxazole derivatives has been explored against various viruses. A series of (5-oxazolyl)phenyl amine derivatives were synthesized and evaluated for their activity against Hepatitis C virus (HCV), coxsackievirus B3 (CVB3), and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV with low cytotoxicity. nih.gov Some also showed strong activity against CVB3 and/or CVB6. nih.govresearchgate.net

Oxazolo[5,4-d]pyrimidine (B1261902) derivatives have also been investigated for their antiviral properties. arkat-usa.org However, in one study, newly synthesized oxazolo[4,5-d]pyrimidine (B6598680) derivatives did not show significant antiviral effects against several DNA viruses, with cytotoxicity being a limiting factor. arkat-usa.org In silico studies suggest that oxazole derivatives may act as inhibitors of viral proteins like DNA polymerase. nih.gov

Antitubercular Activity:

Derivatives of oxazole have emerged as promising candidates in the search for new antitubercular drugs. derpharmachemica.com Specifically, 3-(2-amino-1,3-benzoxazol-5-yl)-5-(thiophen-2-yl)-pyrazole showed moderate activity against Mycobacterium tuberculosis, while pyrazoline-benzoxazole hybrids demonstrated improved efficacy. A new class of fused oxazoloquinoline derivatives also showed very good antituberculosis activity, with some compounds being more potent than the standard drug Isoniazid. researchgate.net Furthermore, an isoxazole (B147169) derivative was identified as an inhibitor of MtbFadD32, an essential enzyme in mycolic acid synthesis, and was shown to reduce the bacterial burden in a mouse model of tuberculosis. nih.gov

Anticancer Agent Research

The oxazole ring is a key structural motif in many compounds investigated for their anticancer properties. derpharmachemica.comresearchgate.net Derivatives of this compound have been extensively studied for their potential to inhibit cancer cell growth through various mechanisms.

Oxazolo[5,4-d]pyrimidines, being purine (B94841) analogs, are of significant interest as potential antimetabolites in cancer therapy. mdpi.com These compounds have been shown to inhibit enzymes like adenosine (B11128) kinase and acetyl-CoA carboxylase, which are involved in cancer cell metabolism. mdpi.com They have also demonstrated anti-angiogenic properties by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov The cytotoxic activity of these derivatives has been evaluated against various cancer cell lines, including HepG2, U251, and HCT116, with some compounds showing moderate to good inhibitory activities. mdpi.com The substitution pattern on the oxazolo[5,4-d]pyrimidine core plays a crucial role in determining the cytotoxic potential. mdpi.com

Furthermore, novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.gov Some of these compounds exhibited significant inhibitory activity, and it is hypothesized that they may act by disrupting microtubule formation, a mechanism shared by established anticancer drugs like paclitaxel (B517696) and vinblastine (B1199706). nih.gov Chalcone derivatives incorporating an oxazole moiety have also shown potent in vitro anticancer effects against prostate, lung, and breast cancer cell lines. researchgate.net

Interactive Data Table: Anticancer Activity of Selected Oxazole Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Lines | Key Findings | Reference(s) |

| Oxazolo[5,4-d]pyrimidines | Antimetabolites, VEGFR2 inhibitors | HepG2, U251, HCT116 | Moderate to good inhibitory activities, anti-angiogenic effects. | mdpi.comnih.gov |

| N-(4-cyano-1,3-oxazol-5-yl)sulfonamides | Microtubule disruption (hypothesized) | NCI-60 panel | Significant inhibitory activity against multiple cell lines. | nih.gov |

| Chalcone derivatives of oxazole | Not specified | PC3, DU-145 (prostate), A549 (lung), MCF-7 (breast) | Potent anticancer activity, some superior to the control drug. | researchgate.net |

| 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives | Adenosine kinase (ADK) suppression | NCI breast cancer subpanel | High anti-breast-cancer activity. | nih.gov |

Anti-inflammatory and Immunosuppressive Compound Research

Oxazole derivatives have been recognized for their potential in modulating inflammatory and immune responses. derpharmachemica.com The structural features of the oxazole ring allow for interactions with biological targets involved in inflammation and immunity.

Anti-inflammatory Research:

Several studies have highlighted the anti-inflammatory properties of oxazole-containing compounds. derpharmachemica.com For example, certain oxazole derivatives have been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for anti-inflammatory activity. jddtonline.infojddtonline.info In these studies, some derivatives demonstrated a significant reduction in paw edema, indicating their potential to combat inflammation. jddtonline.info The anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has also been investigated, with some compounds showing high activity in reducing edema. nih.gov The mechanism of action is thought to involve the inhibition of inflammatory markers such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). nih.gov

Immunosuppressive Research:

The immunosuppressive activities of oxazole derivatives are also an area of active research. derpharmachemica.com The substitution at the C4 position of the oxazole moiety is believed to significantly influence these properties. derpharmachemica.comderpharmachemica.com A series of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov One particular derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, was selected for further investigation due to its strong antiproliferative activity and lack of toxicity. mdpi.comnih.gov This compound was also shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. mdpi.comnih.gov The proposed mechanism for its immunosuppressive action involves the induction of apoptosis in immune cells. mdpi.comnih.gov

Neurological and Metabolic Disorder Research

While research in this area is less extensive compared to anti-infective and anticancer studies, oxazole derivatives have shown promise in targeting pathways relevant to neurological and metabolic disorders. derpharmachemica.com The diverse pharmacological activities of the oxazole scaffold make it a versatile platform for developing novel therapeutic agents for these conditions.

For instance, oxazolo[5,4-d]pyrimidine derivatives have been identified as antagonists of various receptors, including the purinergic G protein-coupled receptor (P2Y1) and the transient receptor potential vanilloid type 1 receptor (TRPV1), which are implicated in neurological processes. mdpi.com Furthermore, these derivatives have been found to be inhibitors of acetyl-CoA carboxylase (ACC), an enzyme that plays a crucial role in fatty acid metabolism and is a target for the treatment of metabolic diseases. mdpi.com The ability of oxazole-containing compounds to interact with a range of enzymes and receptors suggests their potential for broader applications in neurological and metabolic disorder research. jddtonline.info

Corrosion Inhibition Studies

Oxazole derivatives have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. koreascience.krresearchgate.net Their unique chemical structure, containing both oxygen and nitrogen heteroatoms, facilitates their protective action. koreascience.krresearchgate.net

Mechanisms of Metal Surface Adsorption and Film Formation

The primary mechanism of corrosion inhibition by oxazole derivatives involves their adsorption onto the metal surface, forming a protective film that acts as a barrier between the metal and the corrosive medium. koreascience.krresearchgate.netijcsi.pro This adsorption can occur through physical and/or chemical interactions.

Physical adsorption involves weaker forces such as van der Waals forces and electrostatic interactions between the charged metal surface and the inhibitor molecules. koreascience.krresearchgate.net Chemical adsorption, or chemisorption, involves the formation of coordinate bonds between the heteroatoms (oxygen and nitrogen) in the oxazole ring, which are rich in electrons, and the vacant d-orbitals of the metal atoms. ijcsi.promdpi.com The presence of π-electrons in the aromatic ring of the oxazole derivatives also contributes to the adsorption process through π-π interactions. koreascience.krresearchgate.net

The effectiveness of the protective film depends on the concentration of the inhibitor and the surface coverage. ijcsi.proresearchgate.net As the concentration of the oxazole derivative increases, so does the surface coverage, leading to enhanced inhibition efficiency. ijcsi.proresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. ijcsi.proresearchgate.net

Electrochemical Behavior Modulation in Corrosive Environments

Oxazole derivatives modulate the electrochemical processes that drive corrosion. koreascience.krresearchgate.net They can act as either anodic, cathodic, or mixed-type inhibitors, influencing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. koreascience.krresearchcommons.org

Potentiodynamic polarization studies have shown that many oxazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. chemrevlett.comarabjchem.org This is achieved by the adsorbed inhibitor molecules blocking the active sites on the metal surface where these reactions would normally occur. koreascience.krresearchcommons.org

Electrochemical Impedance Spectroscopy (EIS) is another technique used to study the corrosion inhibition properties of these compounds. chemrevlett.comarabjchem.org EIS measurements typically show that in the presence of an effective oxazole inhibitor, the charge transfer resistance (Rct) increases, while the double-layer capacitance (Cdl) decreases. arabjchem.org The increase in Rct indicates a slowing down of the corrosion rate, while the decrease in Cdl is attributed to the replacement of water molecules at the metal-solution interface by the inhibitor molecules, which have a lower dielectric constant. arabjchem.org

Interactive Data Table: Corrosion Inhibition by Oxazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Findings | Reference(s) |